

Application Notes and Protocols for ABTS in Food Antioxidant Analysis

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7949024*

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Introduction

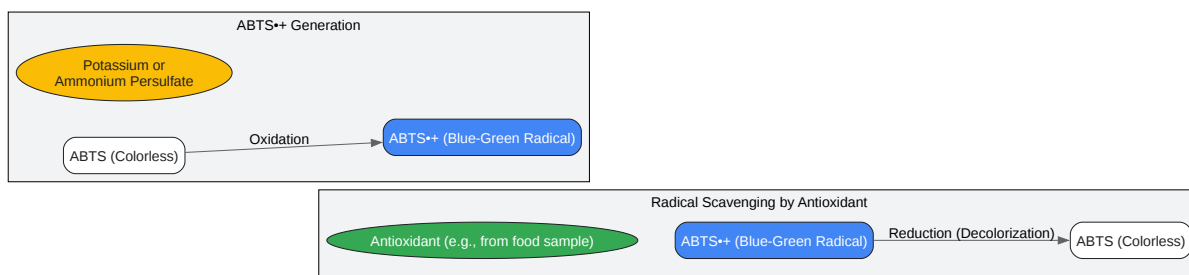
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of food samples.[1][2][3] This assay is valued for its operational simplicity, reliability, and applicability to both hydrophilic and lipophilic antioxidant compounds.[4][5] The principle of the ABTS assay is centered on the generation of a stable blue-green ABTS radical cation (ABTS•+).[1][3] This radical is produced through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium persulfate.[3][6] The resulting ABTS•+ has a characteristic absorbance maximum at 734 nm.[1][7][8] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, causing a reduction in its color intensity that is proportional to the concentration and activity of the antioxidant.[4] The extent of this decolorization is measured as a decrease in absorbance at 734 nm.[6][9] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.[1][4]

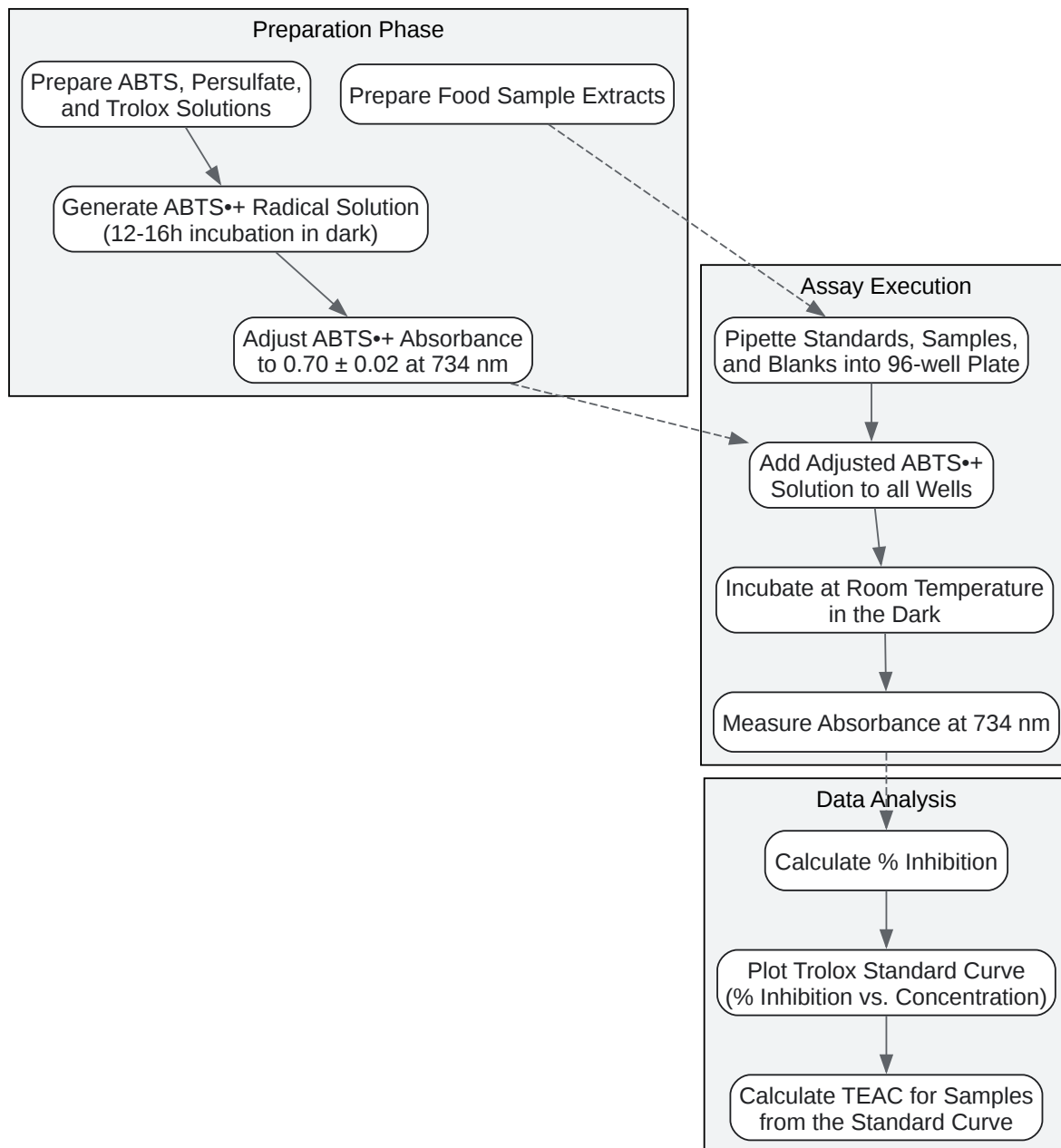
Chemical Principle of the ABTS Assay

The ABTS assay is primarily based on the single electron transfer (SET) mechanism, although the hydrogen atom transfer (HAT) mechanism can also be involved.[2][10] The initial step involves the oxidation of the ABTS salt by potassium persulfate or ammonium persulfate to produce the ABTS•+ radical cation.[3][6] This stable radical cation is then reduced by an antioxidant (A-H) back to its colorless neutral form.

- Generation of ABTS•+: $\text{ABTS} + \text{Oxidizing Agent} \rightarrow \text{ABTS}\bullet+$ (blue-green)
- Scavenging of ABTS•+ by Antioxidant: $\text{ABTS}\bullet+ + \text{A-H} \rightarrow \text{ABTS} + \text{A}\bullet$

The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and activity.^[1]





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